1,3-Butadiene

Description

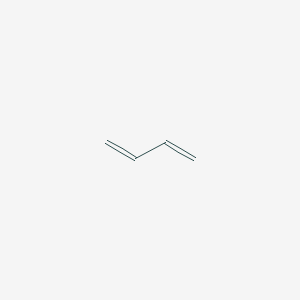

Structure

3D Structure

Properties

IUPAC Name |

buta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZBPTYRLMSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6, Array, CH2CHCHCH2 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-butadiene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,3-butadiene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6 | |

| Record name | Syndiotactic polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31567-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29406-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26952-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020203 | |

| Record name | 1,3-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.] | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid) | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density) | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acetylene is an impurity in the ppm range. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas] | |

CAS No. |

106-99-0 | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/13-butadiene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,3-Butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSD5FGP5VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F | |

| Record name | 1,3-BUTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4891 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Butadiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-BUTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTADIENE (1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/50 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for 1,3 Butadiene Production

Catalytic Dehydrogenation Routes to 1,3-Butadiene (B125203)

Catalytic dehydrogenation provides a direct pathway to convert saturated and mono-unsaturated C4 streams into this compound. The two main approaches are the oxidative dehydrogenation (ODH) of n-butenes and the direct dehydrogenation of n-butane, each employing distinct catalytic systems to optimize yield and minimize side reactions.

Oxidative Dehydrogenation of n-Butenes to this compound

The oxidative dehydrogenation (ODH) of n-butenes is an advantageous route for producing this compound as it is an exothermic reaction that is not limited by thermodynamic equilibrium. This process involves reacting n-butenes with an oxygen source in the presence of a catalyst. Suitable catalysts are typically based on multi-metal oxide systems, with bismuth molybdates and ferrites being prominent examples.

Catalysts based on bismuth molybdate (B1676688) are highly effective for the ODH of n-butenes. These are often multi-component systems where other metals are added to enhance catalytic activity and selectivity. The general formula for these catalysts often includes molybdenum (Mo) and bismuth (Bi), with iron (Fe) also commonly present.

The addition of promoter metals can significantly influence catalyst performance. For instance, Bi-Fe-Mo oxide catalysts promoted with transition metals like nickel (Ni), cobalt (Co), zinc (Zn), manganese (Mn), and copper (Cu) have been studied. The catalytic activity was found to be closely related to the oxygen mobility of the catalysts. Among a series of BiFe0.65Me0.05Mo (where Me = Ni, Co, Zn, Mn, Cu) oxide catalysts, the one containing nickel demonstrated the highest butene conversion and this compound yield. This catalyst was also found to be very stable, showing no deactivation over a 100-hour reaction period. The incorporation of vanadium into Bi-Mo oxides has also been shown to significantly enhance catalytic performance in the ODH of 1-butene (B85601).

Performance of a Ni-Promoted Bismuth Molybdate Catalyst

| Catalyst | Butene Conversion (%) | This compound Yield (%) | Reference |

|---|---|---|---|

| BiFe0.65Ni0.05Mo oxide | 86 | 72 |

Ferrite-based catalysts, with a general formula of AFe2O4 (where A can be Zn, Mn, Ni, Cu, Mg), are also active in the oxidative dehydrogenation of 1-butene to this compound. Studies have shown that the activity of these catalysts varies depending on the divalent metal cation (A).

In a comparative study, a series of metal ferrites were tested for the ODH of 1-butene. After 80 hours on-stream, the order of activity was determined as: ZnFe2O4 > NiFe2O4 > MnFe2O4 > MgFe2O4 > CuFe2O4 > FeFe2O4. Zinc ferrite (B1171679) (ZnFe2O4) was particularly effective, providing a steady-state yield of this compound of approximately 80%. Most of these ferrite catalysts were highly selective towards this compound, with nickel ferrite being the only one that produced significant amounts of carbon dioxide. Research suggests a correlation between the catalyst's structure, specifically the presence of Fe³⁺ ions in octahedral sites, and the yield of this compound.

Activity Order of Ferrite-Based Catalysts in ODH of 1-Butene

| Catalyst | Relative Activity Ranking | Steady-State this compound Yield (%) | Reference |

|---|---|---|---|

| ZnFe2O4 | 1 | ~80 | |

| NiFe2O4 | 2 | Not specified | |

| MnFe2O4 | 3 | Not specified | |

| MgFe2O4 | 4 | Not specified | |

| CuFe2O4 | 5 | Not specified | |

| FeFe2O4 (converted to Fe2O3) | 6 (very low activity) | Not specified |

The feedstock for n-butene ODH is often a mixture of isomers, including 1-butene and 2-butenes (cis- and trans-). The catalyst must effectively convert all these isomers to this compound. Research indicates that butene isomerization and oxidative dehydrogenation can occur on different active sites of the catalyst.

Studies on bismuth vanadium molybdenum oxide (Bi1-x/3V1-xMoxO4) catalysts have shown that the rates of ODH for 1-butene and trans-2-butene to this compound are comparable under specific conditions. For these catalysts, the reaction kinetics are typically first-order in the partial pressure of the alkene and zero-order in the partial pressure of oxygen when the catalyst is fully oxidized. This suggests that the rate-limiting step involves the cleavage of a C-H bond in the butene molecule. The apparent activation energy for 1-butene ODH over bismuth molybdate was found to be around 11 kcal/mol.

Dehydrogenation of n-Butane to this compound

The direct dehydrogenation of n-butane to this compound is an alternative on-purpose production route. This process is more challenging as it involves the removal of two hydrogen molecules in a sequential reaction and typically requires higher temperatures.

A promising approach for the direct dehydrogenation of n-butane involves catalysts with atomically distributed, isolated platinum (Pt) sites. These catalysts have shown high activity for the sequential dehydrogenation of n-butane to this compound. One such system involves isolated Pt sites grafted onto a dealuminated zeolite BEA (DeAlBEA) support containing zinc (Zn).

The reaction mechanism on these isolated Pt sites proceeds through a series of steps. First, n-butane undergoes dehydrogenation to primarily form 1-butene. This is followed by the rapid isomerization of 1-butene to an equilibrated mixture of 1-butene and 2-butenes. Finally, 1-butene undergoes a second dehydrogenation step to produce this compound.

A catalyst with the composition 0.04Pt−0.36Zn-DeAlBEA demonstrated an n-butane conversion of 66% with a this compound selectivity of up to 35.3%. Under reaction conditions of 823 K, this type of catalyst produced this compound with a turnover frequency of 0.45 mol of this compound per mole of Pt per second. These isolated Pt site catalysts exhibit a significantly higher activity for the sequential dehydrogenation compared to other previously reported Pt-based catalysts.

Performance Data for Isolated Pt Site Catalyst in n-Butane Dehydrogenation

| Catalyst Composition | n-Butane Conversion (%) | This compound Selectivity (%) | Turnover Frequency (mol 1,3-BD/mol Pt/s) | Temperature (K) | Reference |

|---|---|---|---|---|---|

| 0.04Pt−0.36Zn-DeAlBEA | 66 | up to 35.3 | 0.45 | 823 |

Kinetic and Mechanistic Aspects of Sequential Dehydrogenation

The on-purpose production of this compound from n-butane is a significant industrial process, driven by the declining availability of butadiene as a byproduct from steam crackers. This transformation occurs via a sequential dehydrogenation mechanism. The process involves two main steps: first, the dehydrogenation of n-butane to form butenes, followed by the secondary dehydrogenation of these butenes to yield this compound.

Space-time studies and the identification of reaction intermediates have clarified the reaction pathway. N-butane initially undergoes dehydrogenation primarily to 1-butene. This is followed by the rapid isomerization of 1-butene to create an equilibrated mixture of 1-butene and 2-butene. Subsequently, 1-butene undergoes a second dehydrogenation step to produce the final product, this compound. The kinetics of both the dehydrogenation of n-butane to butenes and the dehydrogenation of 1-butene to this compound can be described by a Langmuir-Hinshelwood model.

Research on catalysts for this process has focused on enhancing efficiency and selectivity. For instance, atomically distributed platinum sites grafted onto dealuminated zeolite BEA (DeAlBEA) have shown high activity for the sequential dehydrogenation of n-butane. In a study conducted at 823 K, this catalyst produced this compound with a turnover frequency of 0.45 mol per mole of platinum per second. The activation energy for butene dehydrogenation to this compound is higher than that for the initial dehydrogenation of n-butane, indicating that the second step is more energetically demanding.

The table below summarizes kinetic data for n-butane dehydrogenation over a Pt-based catalyst.

| Reaction Step | Catalyst System | Temperature (K) | Key Kinetic Finding | Reference |

|---|---|---|---|---|

| n-butane to butenes | Isolated Pt sites on DeAlBEA | 623-823 | Follows Langmuir-Hinshelwood kinetics. | |

| 1-butene to this compound | Isolated Pt sites on DeAlBEA | 623-823 | Follows Langmuir-Hinshelwood kinetics; higher activation energy than the first step. | |

| Overall n-butane to this compound | 0.04Pt−0.36Zn-DeAlBEA | 823 | Turnover frequency of 0.45 mol 1,3-BD (mol Pt)⁻¹ s⁻¹. |

Biomass-Derived Routes to this compound

The increasing focus on sustainable chemical production has spurred research into biomass-derived routes for this compound. Bioethanol, which can be produced on a large scale from renewable resources, is a promising feedstock for this purpose. Another avenue involves the catalytic dehydration of C4 alcohols derived from biomass, such as 2,3-butanediol (B46004) and 1,3-butanediol (B41344), to produce this compound. Researchers have also developed a highly selective three-step process that converts sugars (like glucose and xylose) from biomass into butadiene. This process involves converting the sugars to furfural, then to tetrahydrofuran (B95107) (THF), and finally, a novel "dehydra-decyclization" step converts THF to this compound with over 95% selectivity using a phosphorus-based zeolite catalyst.

Chemocatalytic Conversion of Ethanol (B145695) to this compound

The conversion of ethanol to this compound (ETB) is a key bio-based route that has garnered renewed interest. This process can be performed in either one or two steps. The one-step, or Lebedev process, involves the direct conversion of ethanol over a multifunctional catalyst. The two-step, or Ostromislensky process, first involves the partial dehydrogenation of ethanol to acetaldehyde (B116499), which is then mixed with more ethanol and converted to butadiene in a second reactor. Both processes are believed to proceed through a similar reaction pathway. The main challenge lies in designing a catalyst that optimally balances acidic, basic, and redox properties to manage the complex network of reactions and maximize selectivity towards this compound.

The mechanism for the conversion of ethanol to this compound is complex, involving a series of consecutive reactions. The most widely accepted pathway is the Toussaint-Kagan mechanism. This mechanism outlines a five-step sequence:

Dehydrogenation of ethanol to acetaldehyde.

Aldol (B89426) condensation of two acetaldehyde molecules to form acetaldol (3-hydroxybutanal).

Dehydration of acetaldol to produce crotonaldehyde (B89634).

Reduction of crotonaldehyde to crotyl alcohol via a Meerwein-Ponndorf-Verley (MPV) reaction with ethanol.

Final dehydration of crotyl alcohol to yield this compound.

Another proposed mechanism involves the Prins reaction, where acetaldehyde couples with ethylene (B1197577) (a common byproduct of ethanol dehydration) to form butadiene. However, the Toussaint-Kagan pathway is generally considered the primary route.

The table below provides an overview of catalyst components and their primary roles in the ethanol-to-butadiene conversion process.

| Reaction Step | Required Catalyst Function | Example Catalyst Component | Reference |

|---|---|---|---|

| Ethanol Dehydrogenation | Redox/Dehydrogenation | ZnO, CuO, Ag, Au | |

| Aldol Condensation | Basic / Lewis Acidic | MgO, ZrO₂, La-Zeolite | |

| MPV Reduction | Acidic and Basic | ZrO₂, MgO-SiO₂ | |

| Dehydration (Acetaldol, Crotyl alcohol) | Acidic | SiO₂, Zeolites, Al₂O₃ |

Reaction Mechanisms in Ethanol to this compound Conversion

Crotonaldehyde and Crotyl Alcohol Intermediates

The conversion of ethanol to this compound is a complex catalytic process that proceeds through several key intermediates. It is widely accepted that the reaction pathway involves the initial dehydrogenation of ethanol to form acetaldehyde. Two molecules of acetaldehyde then undergo an aldol condensation reaction to produce acetaldol, which subsequently dehydrates to form crotonaldehyde.

The subsequent step, the conversion of crotonaldehyde, is crucial for the formation of this compound. Research has shown that this conversion does not typically proceed via direct deoxygenation. Instead, it involves the Meerwein-Ponndorf-Verley (MPV) reduction of crotonaldehyde with ethanol serving as a hydrogen donor, which yields crotyl alcohol. This step is critical as it transforms the aldehyde into an alcohol, setting the stage for the final dehydration. The last step in this sequence is the dehydration of crotyl alcohol, which results in the final product, this compound. The necessity of ethanol being present to convert a crotonaldehyde feed into butadiene underscores the role of ethanol as more than just a precursor to acetaldehyde.

Catalyst Systems for Ethanol-to-Butadiene Conversion

The efficient conversion of ethanol to this compound requires multifunctional catalysts that can facilitate a sequence of reactions: dehydrogenation, aldol condensation, hydrogenation (specifically, the MPV reduction), and dehydration. The catalyst's performance is highly dependent on a precise balance of its acidic, basic, and redox properties.

Metal Oxide Catalysts (e.g., Magnesium Oxide, Zinc-Yttrium)

Among the various catalyst systems investigated, those based on metal oxides have been extensively studied. Magnesium oxide (MgO) and zinc oxide (ZnO) have been identified as effective catalysts for this conversion. Density functional theory (DFT) calculations have shown that ZnO exhibits stronger Lewis acidity and basicity compared to MgO, which facilitates the initial ethanol dehydrogenation step, often considered the rate-limiting step on MgO catalysts.

MgO-SiO2 mixed oxides are particularly notable catalysts for the Lebedev process (the direct conversion of ethanol to butadiene). These catalysts possess a combination of acidic and basic sites necessary for the multi-step reaction. The basic sites on MgO are active in converting ethanol to acetaldehyde and subsequent condensation reactions, while the acidic sites provided by silica (B1680970) are crucial for the dehydration steps.

The combination of zinc and yttrium has also proven to be highly effective. In systems with isolated zinc and yttrium sites on a dealuminated beta zeolite support (Zn-DeAlBEA and Y-DeAlBEA), a synergistic effect is observed. Zn-DeAlBEA is highly active for ethanol dehydrogenation to acetaldehyde but shows low activity for this compound formation. Conversely, Y-DeAlBEA is highly active for producing this compound from an ethanol-acetaldehyde feed but is inactive for the initial dehydrogenation of ethanol. This suggests a division of roles where zinc sites primarily handle dehydrogenation and yttrium sites facilitate the subsequent C-C bond formation and conversion to butadiene.

| Catalyst System | Key Function | Observed Outcome | Reference |

|---|---|---|---|

| MgO-SiO₂ | Provides balanced acidic and basic sites for the entire reaction sequence. | Effective for the one-step Lebedev process. | |

| ZnO | Stronger Lewis acidity/basicity promotes ethanol dehydrogenation. | Favors dehydrogenation over dehydration compared to MgO. | |

| Zn-DeAlBEA | Highly active for ethanol dehydrogenation to acetaldehyde. | Low activity for this compound generation on its own. | |

| Y-DeAlBEA | Highly active for the conversion of ethanol/acetaldehyde to this compound. | No activity for the initial ethanol dehydrogenation step. |

Zeolite-Supported Dual Metal Catalysts

Zeolite-supported catalysts have garnered significant attention due to their structural properties and the ability to host active metal sites. Zeolites like MFI and BEA are used as supports for metals such as zinc (Zn) and yttrium (Y). The confinement of bimetallic Zn-Y clusters within the zeolite structure can significantly enhance catalytic performance.

A bifunctional Zn-Y/Beta zeolite catalyst demonstrates a synergistic effect between the two metals. Both Zn and Y species are active in ethanol dehydrogenation, aldol condensation, and the MPV reduction, but with differing efficiencies. Zinc species show higher dehydrogenation activity, while yttrium species are more active in the coupling steps. By combining these metals on a single zeolite support, a highly efficient catalyst for the one-pot conversion of ethanol to butadiene is created. Research on ZnY/Na-ZSM-5 has shown that the proximity of the Zn and Y active sites is critical for achieving high selectivity towards this compound.

| Catalyst | Butadiene Selectivity (%) | Ethanol Conversion (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| ZnY/Na-ZSM-5 (Layered) | 39 | - | - | |

| Y/K-ZSM-5 (with acetaldehyde co-feed) | 65 | - | 450 | |

| 5%Zn-5%Y/beta | ~63 | - | 350 | |

| Cu1Zn2Y5/SiBEA | 73.36 | 99.01 | - |

Influence of Catalyst Treatment and Acidic Properties

The treatment and resulting properties of the catalyst play a crucial role in its performance in the ethanol-to-butadiene conversion. The calcination temperature, for instance, affects the dispersion of metal oxides on the support and, consequently, the catalyst's acid-base properties. For MgO-CuO based catalysts on a silica nanomesh, a calcination temperature of 500 °C was found to be optimal, leading to a good balance of acid-base sites and high catalytic performance.

The balance between the number and strength of acidic and basic sites is a determining factor for selectivity. A high density of strong acid sites tends to favor the formation of ethylene and diethyl ether as byproducts, while strong basic sites can promote the production of butanol. For MgO-SiO2 catalysts, the best performance is achieved with a small number of strong basic sites combined with an intermediate amount of acidic and weak basic sites. Similarly, for Sc2O3–SiO2 catalysts, a higher proportion of strong acidic sites was conducive to a higher butadiene yield. The introduction of water into the feed can also improve butadiene selectivity by suppressing the formation of certain byproducts.

Conversion of C4 Alcohols and Butanediols to this compound

An alternative route to this compound involves the dehydration of C4 alcohols, which can be derived from biomass. Butanediols (BDOs), such as 1,3-BDO and 2,3-BDO, are particularly interesting precursors.

The direct catalytic dehydration of 1,3-butanediol to butadiene has been investigated over various aluminosilicate (B74896) catalysts, including ZSM-5 zeolites. The catalytic performance is strongly correlated with the density and strength of the acid sites. A maximum butadiene yield of 60% was achieved at 300 °C over an H-ZSM-5 zeolite with a specific SiO2/Al2O3 ratio. The reaction proceeds over Brønsted acid sites of medium strength. Other studies using ZSM-22 catalysts have also shown high initial butadiene yields of up to 74%.

The dehydration of 2,3-butanediol is another viable pathway, often proceeding through 3-buten-2-ol (B146109) as an intermediate. Various metal oxides, such as scandium oxide (Sc2O3), have shown excellent activity for this transformation. Additionally, the dehydration of unsaturated C4 alcohols like 2-buten-1-ol (crotyl alcohol) and 3-buten-2-ol over solid acid catalysts such as γ-Al2O3 and SiO2-Al2O3 readily produces this compound.

Indirect Bio-routes (e.g., via Tetrahydrofuran, Itaconic Acid)

Indirect routes for producing this compound from biomass offer alternative pathways that leverage different platform chemicals. One such route involves the dehydra-decyclization (ring-opening dehydration) of tetrahydrofuran (THF). THF can be derived from biomass sources like furfural. This process, when catalyzed by phosphorus-containing siliceous zeolites, can exhibit high selectivity to butadiene (85–99%) at high THF conversion rates (up to 89%).

Another potential bio-based feedstock is itaconic acid, which is produced by the fermentation of sugars. While direct conversion to this compound is not straightforward, itaconic acid can be used to synthesize related monomers. For instance, itaconic acid can be converted to 3-methyl-tetrahydrofuran (3-MTHF), which can then be dehydrated to produce isoprene (B109036), a monomer closely related to butadiene. Furthermore, itaconic acid and its derivatives can be copolymerized with butadiene to create bio-based elastomers, offering a way to incorporate renewable feedstocks into synthetic rubber production.

A more direct biosynthetic pathway has been constructed in Escherichia coli that produces this compound from glucose. This engineered metabolic pathway involves the production of cis,cis-muconic acid, which is then decarboxylated by a modified ferulic acid decarboxylase enzyme to yield this compound. This approach demonstrates the potential of metabolic engineering to create direct biological routes to key industrial chemicals from renewable resources.

Polymerization Science and Advanced Polymeric Materials of 1,3 Butadiene

Mechanistic Insights into 1,3-Butadiene (B125203) Polymerization

The polymerization of this compound involves complex reaction pathways that dictate the final polymer structure, including the relative proportions of cis-1,4, trans-1,4, and 1,2 monomer units. These microstructural variations significantly influence the physical and mechanical properties of polybutadiene (B167195).

Free Radical Polymerization of this compound

Free radical polymerization is a chain reaction process involving initiation, propagation, and termination steps. While applicable to this compound, it typically yields a mixture of microstructures, often with a significant proportion of 1,2-addition.

Initiation in free radical polymerization begins with the formation of highly active free radicals from the decomposition of an initiator molecule. Common initiators include peroxides and azo compounds, which can decompose thermally or by irradiation to produce free radicals uomustansiriyah.edu.iqfujifilm.com. For instance, hydrogen peroxide can undergo thermal decomposition to generate initiator-derived radicals ijcce.ac.ir. These primary radicals then react with a monomer molecule, this compound in this case, to form primary radicals ijcce.ac.ir.

The subsequent step is propagation, where these primary radicals add to other monomer molecules, causing the polymer chain to grow uomustansiriyah.edu.iqfujifilm.com. This process involves the continuous relocation of the active radical center to the end of the growing polymer chain with each monomer addition uomustansiriyah.edu.iq. For this compound, propagation can occur in different ways, leading to the incorporation of monomer units in a 1,4 or 1,2 fashion.

Kinetic modeling is a powerful tool for studying the mechanism and predicting the outcome of free radical polymerization ijcce.ac.ir. Comprehensive kinetic models are developed based on experimental studies to investigate the effect of reaction conditions on the polymerization kinetics and the characteristics of the resulting polymer ijcce.ac.ir. The method of double moments, for example, has been applied to model the polymerization of this compound initiated by hydrogen peroxide ijcce.ac.ir.

Sensitivity analysis is employed to understand the influence of kinetic coefficients on the model output ijcce.ac.ir. This analysis can reveal the importance of various reactions, such as transfer to the initiator, radical coupling, and transfer to the polymer, on the polymerization kinetics and final polymer properties ijcce.ac.ir. Factors like initiator concentration and the type of solvent are crucial in influencing the polymerization kinetics and the properties of the synthesized polybutadiene ijcce.ac.ir. A higher initiator concentration, for instance, increases radical concentration, which in turn affects the rates of bimolecular termination and propagation ijcce.ac.ir. Transfer to the polymer can lead to branching and the formation of nonlinear polymers ijcce.ac.ir.

Transition Metal-Catalyzed Polymerization of this compound

Transition metal-catalyzed polymerization of this compound, often referred to as coordination polymerization, allows for much greater control over the polymer microstructure compared to free radical methods. This control is essential for producing polybutadiene with specific properties required for various applications, such as high cis-1,4-polybutadiene for tires.

The generally accepted mechanism for transition metal-catalyzed this compound polymerization involves the insertion of the monomer into a metal-carbon bond of the growing polymer chain researchgate.net. During the propagation stage, the growing polymer chain is typically bonded to the metal center through a terminal allyl group, which can exist in η¹ or η³ coordination modes with syn or anti configurations researchgate.netmdpi.com.

This compound monomer coordinates to the metal center in either a monodentate (η²) or bidentate (η⁴) mode and can adopt s-cis or s-trans conformations researchgate.netmdpi.com. The insertion of butadiene can occur involving either the terminal C4 or internal C2 carbon atom of the allyl group, leading to 1,4- or 2,1-insertion, respectively mdpi.com.

For diene monomers with low s-cis-η⁴ coordination energy, such as butadiene, the favored insertion reaction often involves s-cis-η⁴ monomer coordination and an anti η³ allyl coordination of the growing chain researchgate.net. This s-cis-η⁴ coordination involves the butadiene molecule binding to the metal center through both double bonds from the same side rsc.org.

Computational studies using density functional theory (DFT) have provided insights into the favored coordination modes and insertion pathways. For neodymium-based catalytic systems, η⁴-cis/trans-coordination of this compound by Nd(III) ions has been found to be more favorable than η²-cis/trans-coordination nih.gov. While the trans-configuration of free this compound is generally more favorable, the activation energy of cis-1,3-butadiene insertion into the π-allylic metal-carbon bond can be lower, influencing the resulting polymer microstructure nih.gov.

The choice of transition metal center plays a critical role in determining the catalytic activity and, crucially, the stereoselectivity of this compound polymerization, influencing the proportion of cis-1,4, trans-1,4, and 1,2 units in the final polymer rsc.orgscielo.org.mx. Different metal catalysts, such as titanium, cobalt, nickel, and neodymium, yield polybutadienes with considerably varied macrostructures scielo.org.mx.

Cobalt (Co) : Cobalt-based catalysts are known for their ability to produce high cis-1,4-polybutadiene researchgate.netrsc.org. Cobalt complexes with specific ligands, such as 6,6′-dihydroxy-2,2′-bipyridine (DHBP), in the presence of organoaluminum cocatalysts like methylaluminoxane (B55162) (MAO), have shown high catalytic activity and high cis-1,4 selectivity (up to 94.6%) rsc.org. The catalytic activity of cobalt complexes can be significantly influenced by the ligand structure and the presence of cocatalysts rsc.orgresearchgate.net. For example, CoCl₂-MAO systems can afford high cis-1,4-polybutadiene, while the addition of phosphine (B1218219) ligands can switch the selectivity towards 1,2-polybutadiene rsc.org.

Nickel (Ni) : Nickel complexes can also catalyze this compound polymerization, producing polymers with varying microstructures depending on the ligand and cocatalyst system rsc.org. Nickel complexes with ligands like 2,2′-bipyridine can bring about cis-1,4-selective polymerization rsc.org. However, some nickel complexes may display lower cis-1,4 selectivity compared to cobalt counterparts, yielding polymers with lower molecular weights researchgate.net. The addition of specific additives can also dramatically change the microstructure, leading to iso-1,2-polybutadiene with high chemo- and stereoselectivities rsc.org.

Iron (Fe) : Iron complexes with bipyridine-based ligands have been utilized as catalysts for this compound polymerization rsc.org. Iron catalysts can be effective in producing predominantly 1,2-polybutadiene, with moderate activity and selectivity observed for certain iron systems mdpi.com.